molecular formula C17H17N3OS B155076 Fenamidone CAS No. 161326-34-7

Fenamidone

Cat. No. B155076
M. Wt: 311.4 g/mol
InChI Key: LMVPQMGRYSRMIW-KRWDZBQOSA-N
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Description

Fenamidone is a fungicide used in agriculture to protect crops against various diseases. It is part of a mixture of compounds that are applied to crops such as cherry tomatoes, cucumbers, and courgettes to prevent fungal infections. Fenamidone and its mixtures, such as with propamocarb, are known for their low persistence in the environment, with half-lives indicating rapid degradation . The compound and its metabolites have been studied for their dissipation kinetics in soil and water, showing varying degrees of persistence depending on the conditions .

Synthesis Analysis

The synthesis of fenamidone-related compounds has been explored in various studies. For instance, new fenoprofenamides were synthesized through aminolysis, which could serve as potential prodrugs for NSAIDs like fenoprofen . Similarly, a practical synthesis method for fenbufen ethanolamide was developed, which is of interest due to its potential activity on cannabinoid and vanilloid receptors . These synthesis methods contribute to the understanding of fenamidone and its analogs, potentially leading to new applications in pharmaceuticals and agriculture.

Molecular Structure Analysis

The molecular structure and intermolecular interactions of fenamic acids, a class of compounds related to fenamidone, have been studied using X-ray crystallography. The formation of complexes with acridine is determined by intermolecular hydrogen bonds, and other stabilizing interactions such as π-π stacking and dispersive forces have been analyzed . These studies provide insight into how fenamic acids and their derivatives interact at the molecular level, which is essential for understanding their biological activities.

Chemical Reactions Analysis

Fenamidone and related compounds undergo various chemical reactions in the environment. For example, the degradation of fenamidone and mancozeb in a gherkin field ecosystem follows first-order kinetics, and the residues in the fruit were found to be below the EU maximum residue level after a certain period . The study of these reactions is crucial for assessing the environmental impact and safety of fenamidone as a pesticide.

Physical and Chemical Properties Analysis

The physicochemical properties of fenamic acids, which are structurally related to fenamidone, have been determined, including dissociation constants and partition coefficients. These properties are linearly related to the Hammett σ constants, and the binding affinity to biomolecules like BSA, as well as uncoupling activity, have been analyzed in relation to hydrophobicity . Understanding these properties is vital for predicting the behavior of fenamidone and its analogs in biological systems and the environment.

Scientific Research Applications

Detection Technology Development

Fenamidone, a fungicide with curative activity against oomycete diseases, has been a focus in developing rapid detection technologies. A study by Chen et al. (2022) established a novel Surface-Enhanced Raman Spectroscopy (SERS) method using gold nanoparticles for detecting fenamidone residues, showing potential for rapid quantification in samples like tobacco (Chen et al., 2022).

Analysis in Agricultural Products

Research by Abreu et al. (2007) validated a method using gas chromatography with mass spectrometry for analyzing fenamidone in grapes and wines. This method showed high precision and accuracy, indicating its utility for monitoring fenamidone in viticulture practices (Abreu et al., 2007).

Environmental Persistence Studies

López-Ruiz et al. (2019) conducted studies on the dissipation kinetics of fenamidone in different soils and water under various conditions. Their findings highlighted fenamidone's persistence, especially in water, and its potential toxic effects on soil and water organisms (López-Ruiz et al., 2019).

Photocatalytic Degradation Research

A study by Danion et al. (2006) explored the photocatalytic degradation of fenamidone in a TiO2-coated optical fiber reactor. The research presented a proposed pathway for fenamidone degradation, mainly involving hydroxylation and oxidation reactions (Danion et al., 2006).

Residue Dynamics in Agricultural Ecosystem

Paramasivam and Chandrasekaran (2013) investigated the dynamics and residues of fenamidone in a gherkin field ecosystem. Their work involved quantifying fenamidone using gas chromatography and provided insights for safe pesticide use in agriculture (Paramasivam & Chandrasekaran, 2013).

Impact on Yeast Microflora in Winemaking

Research by Zara et al. (2011) focused on the influence of fenamidone on natural yeast microflora during the winemaking process. This study highlighted the potential impact of fenamidone on the fermentation process and its eventual adsorption by lees and grape skins (Zara et al., 2011).

properties

IUPAC Name

(5S)-3-anilino-5-methyl-2-methylsulfanyl-5-phenylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-17(13-9-5-3-6-10-13)15(21)20(16(18-17)22-2)19-14-11-7-4-8-12-14/h3-12,19H,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVPQMGRYSRMIW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=N1)SC)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034590
Record name Fenamidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenamidone

CAS RN

161326-34-7
Record name Fenamidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161326-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenamidone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161326347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenamidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Imidazol-4-one, 3,5-dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-, (5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN24MG2Z5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
A Angioni, L Porcu, F Dedola - Pest Management Science, 2012 - Wiley Online Library
… In Shiren tomatoes, fenamidone and famoxadone had an initial … the PHIs of famoxadone and fenamidone were 10 and 7 days … Moreover, fenamidone, famoxadone and fenhexamid …
Number of citations: 70 onlinelibrary.wiley.com
T Huang, CL Souders II, S Wang, J Ganter, J He… - Ecotoxicology and …, 2021 - Elsevier
… exposure to fenamidone. Fenamidone negatively affected development of zebrafish embryos, causing a delay of hatching time at concentrations of 2.5 and 5 μM. Fenamidone caused …
Number of citations: 9 www.sciencedirect.com
S de Melo Abreu, P Caboni, P Cabras, VL Garau… - Analytica chimica …, 2006 - Elsevier
Azoxystrobin, kresoxim-methyl, trifloxystrobin, pyraclostrobin, famoxadone and fenamidone are permitted Q o Inhibitor (Q o I) fungicides applied to vine in some European countries for …
Number of citations: 129 www.sciencedirect.com
NC GUDMESTAD, JS PASCHE - PPO-Special Report no. 12, 2007 - researchgate.net
… Fenamidone has an advantage compared to other QoI fungicides in that it provides control … Nonstrobilurin QoI fungicides famoxadone and fenamidone (FEN) were registered on potato …
Number of citations: 19 www.researchgate.net
EC Lookabaugh, JP Kerns, MA Cubeta… - Plant …, 2018 - Am Phytopath Society
… Previously, in vitro insensitivity to fenamidone, azoxystrobin, and pyraclostrobin was … in this study was insensitive to both mefenoxam and fenamidone. The occurrence of QoI-insensitive …
Number of citations: 11 apsjournals.apsnet.org
R López-Ruiz, R Romero-González, B Serra… - Chemosphere, 2019 - Elsevier
In this study, fenamidone, propamocarb and their transformation products were monitored in cherry tomato, cucumber, and courgette samples. A mixture of both compounds, which have …
Number of citations: 18 www.sciencedirect.com
M Paramasivam, S Chandrasekaran - Ecotoxicology and environmental …, 2013 - Elsevier
The dynamics and residues of mixed formulation of fenamidone and mancozeb in a gherkin field ecosystem were investigated. The quantification was performed using gas …
Number of citations: 16 www.sciencedirect.com
S Mohapatra, M Deepa - Bulletin of environmental contamination and …, 2012 - Springer
… fenamidone and mancozeb dissipated faster at Zone-2 compared to Zone-1. The limit of quantification of fenamidone … Residues of fenamidone and mancozeb in soil collected on the …
Number of citations: 13 link.springer.com
M Escudero Ramírez, M Marín Montoya… - … Facultad Nacional de …, 2009 - scielo.org.co
… Para esto se utilizó como modelo de estudio el agente causal de la gota de la papa Phytophthora infestans y el fungicida fenamidone, una imidazolinona recientemente introducida al …
Number of citations: 12 www.scielo.org.co
R López-Ruiz, R Romero-González… - Journal of environmental …, 2020 - Elsevier
… Fenamidone and propamocarb metabolites were also monitored with acetophenone and … fenamidone. These metabolites obtained concentration values of up to 25% initial fenamidone …
Number of citations: 7 www.sciencedirect.com

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